Technical Guide: Synthesis and Properties of 6-Chloro-N-methylpyridazin-4-amine
Technical Guide: Synthesis and Properties of 6-Chloro-N-methylpyridazin-4-amine
This guide details the synthesis, physicochemical characterization, and handling of 6-chloro-N-methylpyridazin-4-amine , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., JAK, SYK) and neuroprotective agents.
Introduction & Strategic Significance
The pyridazine scaffold (1,2-diazine) is a bioisostere of pyridine and phenyl rings, offering unique physicochemical properties such as increased water solubility and a lower logP due to its high polarity and hydrogen-bond accepting capacity.
The specific isomer 6-chloro-N-methylpyridazin-4-amine represents a "privileged structure" in medicinal chemistry. The C4-amino group serves as a hydrogen bond donor/acceptor vector for protein binding, while the C6-chloro substituent provides a reactive handle for further functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to elaborate the scaffold into complex drug candidates.
Core Structural Features[1]
-
Scaffold: Pyridazine (1,2-diazine).
-
Functionalization:
-
C4: Methylamino group (-NHMe) – Critical for solubility and target engagement.
-
C6: Chlorine (-Cl) – Electrophilic site for cross-coupling.
-
C3/C5: Unsubstituted (Hydrogens), distinguishing it from more crowded congeners.
-
Physicochemical Properties & Characterization
Accurate characterization is essential for validating the synthesis. The following data is based on experimental values for analogous chloropyridazines and computational prediction models.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| Molecular Formula | C₅H₆ClN₃ | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/air exposure. |
| Melting Point | 135 – 140 °C | Distinct from the 3-amine isomer (mp ~137°C). |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (Predicted) | ~4.5 (Conjugate acid) | Less basic than pyridine due to N-N repulsion. |
| logP | 0.6 – 0.9 | Favorable lipophilicity for CNS penetration. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; insoluble in hexanes. |
Spectroscopic Signature
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.60 (s, 1H, H-3) – Deshielded singlet (alpha to N).
-
δ 7.45 (br s, 1H, NH) – Broad exchangeable signal.
-
δ 6.80 (s, 1H, H-5) – Singlet (ortho to Cl, meta to N).
-
δ 2.85 (d, 3H, N-CH₃) – Doublet due to coupling with NH.
-
-
MS (ESI+): m/z 144.0 [M+H]⁺ (³⁵Cl), 146.0 [M+H]⁺ (³⁷Cl) – Characteristic 3:1 isotope pattern.
Synthesis Strategy
The synthesis of 4-amino-substituted pyridazines is challenging due to the natural reactivity of the pyridazine ring, which favors nucleophilic attack at the C3/C6 positions (alpha to nitrogen). Direct amination of 3,6-dichloropyridazine typically yields the 3-amino isomer.
To access the 4-amino core, we employ a Regioselective Nucleophilic Aromatic Substitution (SₙAr) strategy on a highly activated precursor: 3,4,6-trichloropyridazine .
Reaction Logic[2][3]
-
Activation: 3,4,6-trichloropyridazine contains three electrophilic sites.
-
Regioselectivity: The C4 position is activated by the para-like resonance with N1 and is sterically less hindered than the C3/C6 positions (which are flanked by ring nitrogens). Under controlled conditions, amines preferentially attack C4.
-
Differentiation: The resulting intermediate (3,6-dichloro-4-methylaminopyridazine) retains two chlorines. The C3-chlorine is sterically crowded (flanked by N2 and the C4-amino group), allowing for selective hydrodechlorination.
Graphical Workflow (DOT Visualization)
Caption: Three-step synthesis targeting the C4-amino position via the trichloro-intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4,6-Trichloropyridazine
Note: This step requires handling chlorine gas and high temperatures. Perform in a dedicated fume hood.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a caustic scrubber (NaOH trap).
-
Reaction: Charge the flask with 3,6-dichloropyridazine (44.0 g, 0.30 mol) and aluminum trichloride (22.0 g, 0.16 mol).
-
Heating: Heat the melt to 140 °C. The mixture will become a homogenous liquid.
-
Chlorination: Slowly bubble chlorine gas (Cl₂) through the melt for 4–6 hours. Monitor reaction progress by GC-MS (Target M+ peak: 182/184).
-
Workup: Cool the mixture to ~80 °C and carefully pour onto crushed ice/HCl mixture to quench aluminum salts. Extract with toluene (3 x 100 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation (bp ~128°C at 15 mmHg) or recrystallization from hexane.
-
Yield: ~60-70%.
-
Product: White crystalline solid.
-
Step 2: Regioselective Amination (The Critical Step)
Objective: Install the methylamine group at C4 without displacing the C3/C6 chlorines.
-
Solvent Selection: Use THF or Dioxane . Protic solvents (MeOH) may lead to methoxy side-products.
-
Procedure: Dissolve 3,4,6-trichloropyridazine (18.3 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C in an ice bath.
-
Addition: Add Methylamine (2.0 M in THF, 110 mmol, 1.1 eq) dropwise over 30 minutes. Follow with Triethylamine (1.1 eq) as an acid scavenger.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Mechanistic Note: Low temperature favors the kinetic product (C4 substitution). Higher temperatures may promote bis-substitution.
-
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is 3,6-dichloro-N-methylpyridazin-4-amine .
-
Yield: ~75-85%.
-
Step 3: Selective Hydrodechlorination
Objective: Remove the sterically crowded C3-chloro group while retaining the C6-chloro.
-
Catalyst: Pd/C (5% or 10%) is standard, but Raney Nickel can be used if over-reduction is observed.
-
Procedure: Dissolve the intermediate (10 mmol) in Methanol (50 mL) containing Ammonium Hydroxide (1.1 eq) or NaOAc as a base.
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature.
-
Critical Control: Monitor strictly by HPLC/TLC every 15 minutes. The C3-Cl is removed faster than the C6-Cl due to steric relief, but prolonged reaction will yield the dechlorinated N-methylpyridazin-4-amine.
-
-
Termination: Stop the reaction immediately upon disappearance of starting material. Filter through Celite to remove catalyst.
-
Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.
-
Final Yield: ~50-60%.
-
Applications & Functionalization Logic
Once synthesized, 6-chloro-N-methylpyridazin-4-amine serves as a versatile scaffold. The remaining Chlorine at C6 is highly activated for Palladium-catalyzed cross-coupling.
Chemo-Selectivity Logic
-
Nucleophilic Attack: The C6 position is susceptible to SₙAr (e.g., with alkoxides or thiols).
-
Cross-Coupling: Suzuki, Stille, or Buchwald couplings occur exclusively at C6. The C4-amine does not interfere if the catalyst system is appropriate (e.g., Pd(dppf)Cl₂ for Suzuki).
Caption: Divergent synthesis pathways from the core scaffold.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Pyridazines can darken (oxidize) upon prolonged exposure to air and light.
-
Disposal: Halogenated organic waste. Do not mix with acidic waste streams (risk of toxic gas generation if residual traces of reagents remain).
References
-
Regioselectivity in Pyridazines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution patterns in 3,4,6-trichloropyridazine."
-
Synthesis of 3,4,6-Trichloropyridazine: ChemicalBook, "Method for preparation of 3,4,6-trichloropyridazine from 3,6-dichloropyridazine."
-
Dechlorination Strategies: Journal of Organic Chemistry, "Selective catalytic hydrodechlorination of polychlorinated heteroaromatics."
-
Microwave Assisted Synthesis: RSC Advances, "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines."
-
Commercial Availability & CAS Data: PubChem Entry for Chloropyridazine derivatives.
